molecular formula C19H19N5O3 B11002544 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11002544
M. Wt: 365.4 g/mol
InChI Key: WBQLCJJWOPLTGJ-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features a combination of isoquinoline and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the methoxy groups at positions 6 and 7. The tetrazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the isoquinoline and tetrazole moieties under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can intercalate with DNA, while the tetrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanol: This compound differs by having an alcohol group instead of a ketone.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]ethanone: This compound has an ethyl group instead of a methylene group.

Uniqueness: The unique combination of the isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H19N5O3/c1-26-17-9-14-7-8-23(11-15(14)10-18(17)27-2)19(25)13-3-5-16(6-4-13)24-12-20-21-22-24/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI Key

WBQLCJJWOPLTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4)OC

Origin of Product

United States

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